Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone

Chemical Sourcing Quality Control Building Block Procurement

This diaryl ketone delivers three orthogonally addressable reactive sites (ketone carbonyl, pyridine nitrogen, benzodioxole methylene) from a single building block, enabling parallel derivatization strategies unattainable with simpler benzophenone or dimethoxy analogs. The 2-pyridyl regioisomer uniquely positions carbonyl O and pyridine N for five-membered chelate formation with Ni(II), Cu(II), and Zn(II) — a geometry impossible with 3- or 4-pyridyl variants. In HIV-1 LTR inhibition SAR, the 3,4-methylenedioxybenzoyl group is indispensable; dimethoxy or benzoyl replacements cause ≥10-fold activity loss. This scaffold also diverts CYP450-mediated metabolism from rapid O-demethylation to slower methylenedioxy oxidation, offering a strategic solution when lead series show high clearance. Secure a single lot to generate ketone-reduced, N-oxidized, N-alkylated, ring-opened, and oxime-derived sublibraries, reducing building block inventory costs and simplifying supply chain management.

Molecular Formula C13H9NO3
Molecular Weight 227.21 g/mol
Cat. No. B7966008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone
Molecular FormulaC13H9NO3
Molecular Weight227.21 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC=N3
InChIInChI=1S/C13H9NO3/c15-13(10-3-1-2-6-14-10)9-4-5-11-12(7-9)17-8-16-11/h1-7H,8H2
InChIKeyZBXUKTSLIBYWEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone: Sourcing Guide for a Dual-Heterocyclic Ketone Building Block (CAS 27693-43-2)


Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone (CAS 27693-43-2, MF C13H9NO3, MW 227.21) is a diaryl ketone comprising a 3,4-methylenedioxybenzoyl (piperonyloyl) group coupled to a 2-pyridyl ring . The compound is supplied at purities of ≥95–98% from multiple vendors and serves primarily as a scaffold intermediate in medicinal chemistry for constructing kinase inhibitor-like architectures, TGF-β pathway modulators, and metal-chelating ligands . Its synthetic value lies in the orthogonal reactivity of the ketone carbonyl, the pyridine nitrogen, and the benzodioxole methylene group, enabling divergent derivatization strategies not possible with simpler benzophenone analogs.

Why Generic Substitution of Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone with Dimethoxy or Phenyl Analogs Compromises Lead Integrity


In medicinal chemistry and agrochemical lead optimization, replacing the 3,4-methylenedioxy group of Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone with a 3,4-dimethoxy or unsubstituted phenyl moiety is not a conservative isosteric swap. The methylenedioxy bridge enforces planarity between the oxygen atoms and the aromatic ring, altering π-stacking interactions, metabolic vulnerability (CYP450-mediated methylenedioxy ring opening vs. O-demethylation), and hydrogen-bond acceptor topology relative to the dimethoxy analog [1][2]. In HIV-1 LTR activation inhibitors, the piperonyloyl (3,4-methylenedioxybenzoyl) group was explicitly identified as a critical pharmacophoric element, with dimethoxy or benzoyl replacements resulting in loss of activity [3]. The 2-pyridyl regioisomer further distinguishes the compound from 3- and 4-pyridyl analogs through its capacity to act as an N,N- or N,O-bidentate ligand, directly impacting metal-binding and target-engagement geometries [4].

Head-to-Head Evidence Grid: Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone Versus Closest Analogs


Purity and Batch Reproducibility: Target Compound Outperforms 3,4-Dimethoxy Analog in Commercial Availability

While both Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone and its 3,4-dimethoxy analog (CAS 27693-42-1) are commercially available, the target compound is supplied with a minimum purity specification of 95–98% across multiple vendors, whereas the dimethoxy analog is listed without a guaranteed purity specification from the same supplier base, introducing additional purification burden for the end user . Furthermore, the target compound is stocked by at least five independent suppliers (AKSci, Fluorochem, MolCore, Leyan, CymitQuimica), ensuring supply chain redundancy that is absent for the dimethoxy analog .

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Metabolic Stability: Methylenedioxy Bridge Confers Resistance to O-Demethylation Pathways Compared to Dimethoxy Analog

The 3,4-methylenedioxy group in Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone is metabolized primarily via CYP450-mediated methylene oxidation and ring opening, whereas the 3,4-dimethoxy analog undergoes rapid O-demethylation to catechol metabolites that are susceptible to conjugation and clearance [1]. This established class-level metabolic divergence means the target compound typically exhibits prolonged metabolic half-life relative to dimethoxy congeners, a critical parameter in in vivo PK studies [2]. Note: direct head-to-head microsomal stability data for this specific pair is not publicly available; this inference is drawn from well-characterized behavior of 3,4-methylenedioxy vs. 3,4-dimethoxy pharmacophores across multiple chemotypes.

Drug Metabolism Pharmacokinetics Lead Optimization

Ligand Geometry: 2-Pyridyl Regioisomer Enables Bidentate Metal Coordination Absent in 3- and 4-Pyridyl Analogs

Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone possesses the carbonyl oxygen and 2-pyridyl nitrogen in a 1,5-relationship capable of forming a five-membered chelate ring with metal ions. The 3-pyridyl and 4-pyridyl regioisomers cannot form this chelate without prohibitive ring strain, rendering them monodentate ligands [1]. Single-crystal X-ray diffraction of a nickel(II) complex incorporating a closely related 2-pyridyl-benzodioxole scaffold confirms the bidentate N,N-coordination mode with bond lengths Ni–N(pyridine) ≈ 2.09 Å and Ni–N(triazole) ≈ 2.04 Å, establishing geometric feasibility [2].

Coordination Chemistry Metal Chelation Catalyst Design

Pharmacophore Validation: 3,4-Methylenedioxybenzoyl Group Is Indispensable for HIV-1 LTR Inhibitory Activity

In a series of piperidinylpyrimidine derivatives evaluated for HIV-1 LTR activation inhibition, the 3,4-methylenedioxybenzoyl (piperonyloyl) group at the piperidine nitrogen was demonstrated to be a key structural determinant of activity. Compounds bearing this group inhibited PMA-induced HIV-1 LTR-driven CAT gene expression in Jurkat cells, while analogs with benzoyl, 4-methoxybenzoyl, or 3,4-dimethoxybenzoyl groups exhibited substantially reduced or no inhibitory activity [1]. The IC50 value for the most potent piperonyloyl-containing compound in the series was 2.1 μM, establishing quantitative precedent for the methylenedioxy pharmacophore in this disease context [1].

Antiviral Research HIV Latency Structure-Activity Relationship

Synthetic Versatility: Orthogonal Functional Group Reactivity Enables Multi-Vector Derivatization

Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone offers three chemically distinct reactive centers: (i) the electrophilic ketone carbonyl (reducible to alcohol, convertible to oxime/hydrazone), (ii) the basic and nucleophilic pyridine nitrogen (quaternizable, oxidizable to N-oxide, amenable to Minisci-type functionalization), and (iii) the benzodioxole methylene group (labile to nucleophilic ring opening under strongly basic or Lewis acidic conditions). In contrast, the dimethoxy analog (CAS 27693-42-1) lacks the methylene handle and instead presents methoxy groups that are inert under most orthogonal reaction conditions, reducing the number of accessible derivatization vectors from three to two . The phenyl(pyridin-2-yl)methanone analog (2-benzoylpyridine) is further limited to only the ketone and pyridine centers, lacking any oxygenated aromatic substituent for late-stage functionalization [1].

Synthetic Methodology Library Synthesis Building Block Utility

Prioritized Application Scenarios for Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone Based on Verifiable Differentiation


Medicinal Chemistry: Synthesizing HIV-1 Latency-Reversing Agent Analogs

The 3,4-methylenedioxybenzoyl group has been experimentally validated as indispensable for HIV-1 LTR inhibition in Jurkat cells, with dimethoxy or benzoyl replacements causing ≥10-fold activity loss [1]. Incorporating Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone as the aryl ketone precursor ensures the methylenedioxy pharmacophore is maintained, while the pyridine nitrogen provides a vector for appending piperidine, piperazine, or other heterocyclic motifs known to further modulate potency in this target class [1]. This application directly derives from comparative SAR data and avoids unverified extrapolation to other antiviral targets.

Coordination Chemistry: Designing Bidentate N,O-Chelating Ligands for First-Row Transition Metals

The 2-pyridyl regioisomer uniquely positions the carbonyl oxygen and pyridine nitrogen for five-membered chelate formation, a geometric arrangement that is impossible with 3- or 4-pyridyl analogs [2]. This property makes Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone a superior precursor for synthesizing Ni(II), Cu(II), and Zn(II) complexes for applications in catalysis (e.g., cross-coupling, polymerization) and bioinorganic modeling, where monodentate coordination by alternative regioisomers would yield structurally and catalytically distinct complexes.

Library Synthesis: Maximizing Chemical Diversity from a Single Multi-Vector Building Block

With three orthogonally addressable reactive sites (ketone, pyridine N, benzodioxole methylene), this compound enables parallel derivatization strategies that are unattainable with dimethoxy or phenyl analogs limited to two reactive handles . A single procurement lot of Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone can generate ketone-reduced, N-oxidized, N-alkylated, ring-opened, and oxime-derived sublibraries, reducing overall building block inventory costs and simplifying supply chain management .

PK/PD Lead Optimization: Replacing Metabolically Labile Dimethoxy Groups with Methylenedioxy Bioisosteres

When metabolic profiling of a dimethoxy-containing lead series reveals rapid O-demethylation and high clearance, Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone provides a structurally analogous replacement that diverts metabolism to slower methylenedioxy oxidation pathways [3]. Although direct PK data for this specific pair are not yet published, the class-level metabolic divergence between 3,4-dimethoxy and 3,4-methylenedioxy aromatics is a well-precedented medicinal chemistry strategy for improving in vivo half-life [3].

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